molecular formula C26H25FN10O B2446900 RET Inhibitor 2667

RET Inhibitor 2667

Cat. No.: B2446900
M. Wt: 512.5 g/mol
InChI Key: DAFQECVJVSAYPF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RET Inhibitor 2667 involves multiple steps, including the formation of key intermediates and the final coupling reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes rigorous quality control measures, such as high-performance liquid chromatography and mass spectrometry, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RET Inhibitor 2667 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

RET Inhibitor 2667 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study RET signaling pathways and to develop new RET inhibitors.

    Biology: Employed in cellular and molecular biology research to investigate the role of RET in cell signaling and cancer progression.

    Medicine: Undergoing clinical trials for the treatment of RET-altered cancers, showing promising results in reducing tumor growth and improving patient outcomes.

    Industry: Potential applications in the development of targeted cancer therapies and precision medicine .

Mechanism of Action

RET Inhibitor 2667 exerts its effects by selectively binding to the active site of the RET kinase, inhibiting its activity. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival in RET-altered cancers. The compound specifically targets oncogenic RET fusions and mutations, such as KIF5B–RET and CCDC6–RET, as well as RET-activating mutations like C634W, M918T, and V804L/M .

Comparison with Similar Compounds

RET Inhibitor 2667 is compared with other similar compounds, such as:

This compound stands out due to its high selectivity and potency, as well as its favorable safety profile, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN10O/c1-14-7-19(25-31-15(2)8-21(34-25)33-22-9-16(3)35-36-22)11-29-24(14)26(38)32-17(4)18-5-6-23(28-10-18)37-13-20(27)12-30-37/h5-13,17H,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFQECVJVSAYPF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1C(=O)N[C@@H](C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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